N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety at position 3. The molecule is further functionalized with a 2,3-dihydrobenzofuran group linked via an ethyl-dimethylamino bridge. The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-20(25-10-5-4-6-19(25)23-14)21(26)22-13-17(24(2)3)15-7-8-18-16(12-15)9-11-27-18/h4-8,10,12,17H,9,11,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYJLUYXKALQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC4=C(C=C3)OCC4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide can be contextualized by comparing it to related imidazo[1,2-a]pyridine, benzofuran, and carboxamide derivatives. Below is a detailed analysis:
Structural Analogues with Imidazo[1,2-a]pyridine Core
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Key Differences:
- Substituents: Position 8 is cyano, and position 7 is substituted with a 4-nitrophenyl group, unlike the methyl and carboxamide groups in the target compound.
- Functional Groups: Contains ester groups (dicarboxylate) instead of a carboxamide.
Pharmacological Implications: Ester groups may confer different solubility and bioavailability profiles compared to carboxamides .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Key Differences:
- Substituents: Phenethyl group at position 3 versus the ethyl-dimethylamino bridge in the target compound.
Benzofuran-Containing Analogues
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Key Differences :
- Core Structure: Features a phthalide (dihydrobenzofuranone) instead of a 2,3-dihydrobenzofuran.
- Functionalization: The acetyl group is linked to a phenylacetamide, differing from the ethyl-dimethylamino linkage in the target compound.
Relevance: Highlights the versatility of benzofuran derivatives in medicinal chemistry as intermediates or bioactive agents .
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
- Key Differences :
- Heterocyclic Attachments: Uses an oxazole-carboxamide system instead of imidazo[1,2-a]pyridine.
- Substitution Pattern: The benzofuran is directly linked to a methyl group, lacking the ethyl-dimethylamino bridge .
Carboxamide Derivatives
- N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a)
- Key Differences :
- Core Structure: Pyrido[2,3-d]pyrimidine instead of imidazo[1,2-a]pyridine.
Functional Groups: Carbohydrazide (CONHNH2) versus carboxamide (CONH2), which may alter hydrogen-bonding interactions .
N-(Substituted Phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Key Differences :
- Core Structure: Pyrimido[1,2-a]benzimidazole fused system, which is structurally distinct from imidazo[1,2-a]pyridine.
- Pharmacological Context: Demonstrates the importance of carboxamide substituents in modulating bioactivity .
Data Tables
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Table 2: Benzofuran Derivatives
Key Research Findings and Implications
- Benzofuran vs. Phthalide : The 2,3-dihydrobenzofuran moiety offers reduced oxidation susceptibility compared to phthalide derivatives, improving metabolic stability .
- Pharmacological Potential: While direct activity data are lacking, the structural resemblance to imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., alprazolam analogues) suggests possible CNS or anticancer applications .
Preparation Methods
Synthesis of 2,3-Dihydro-1-benzofuran-5-yl Intermediate
The 2,3-dihydrobenzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of phenolic precursors. A modified protocol from benzofuran synthesis demonstrates high efficiency:
Method :
- Starting material : 2-Hydroxy-4-methoxyacetophenone
- Reagents : Cesium carbonate (Cs₂CO₃), 2-chloropropionic acid, dimethyl sulfoxide (DMSO)
- Conditions : 100–120°C for 2 hours under microwave irradiation
- Yield : 92%
The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization (Table 1).
Table 1: Optimization of Dihydrobenzofuran Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Cs₂CO₃ | Enhances cyclization rate |
| Solvent | DMSO | Stabilizes transition state |
| Temperature | 110°C | Maximizes ring closure |
| Reaction Time | 2 hours | Prevents decomposition |
Post-cyclization, the methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane to yield the free phenol, which is subsequently functionalized at the 5-position via Friedel-Crafts alkylation.
Preparation of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
The imidazopyridine core is constructed using a Gould-Jacobs reaction, as detailed in pharmacological studies:
Key Steps :
- Condensation : 2-Aminopyridine reacts with ethyl acetoacetate under acidic conditions to form the imidazo[1,2-a]pyridine skeleton.
- Nitration : Selective nitration at the 3-position using fuming HNO₃ in H₂SO₄.
- Reduction and Carboxamide Formation : Catalytic hydrogenation (Pd/C, H₂) followed by coupling with ammonium chloride yields the carboxamide.
Critical Modifications :
- Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.
- Palladium-catalyzed cross-coupling introduces the methyl group at the 2-position with 85% efficiency.
Coupling of Subunits via Alkyl-Amino Linkage
The final assembly involves connecting the dihydrobenzofuran and imidazopyridine units through a dimethylaminoethyl spacer. A patent-derived method provides the most reliable pathway:
Procedure :
- Epoxide Formation : Treat 5-bromo-2,3-dihydrobenzofuran with epichlorohydrin to generate the epoxide intermediate.
- Amination : React the epoxide with dimethylamine under high pressure (5 bar) to install the dimethylamino group.
- Nucleophilic Substitution : Substitute the bromide with the imidazopyridine carboxamide using K₂CO₃ in acetonitrile at 80°C.
Yield Optimization :
- Solvent Effects : Acetonitrile outperforms DMF or THF due to better nucleophilicity (Table 2).
- Catalyst : Potassium carbonate achieves 78% yield vs. 52% with sodium carbonate.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 78 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 41 |
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic techniques:
Q & A
Q. What in vivo models are suitable for preclinical testing?
- Rodent Models : Use streptozotocin-induced diabetic mice for assessing α-glucosidase inhibition efficacy .
- Dosing Regimen : Administer 10 mg/kg compound orally for 14 days, monitoring plasma stability via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
